

Peptide T: A Technical Guide to a Pioneer HIV-1 Entry Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

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Executive Summary

Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120, was one of the earliest compounds identified as a potential HIV entry inhibitor.^{[1][2][3]} Its discovery in 1986 sparked significant interest in the development of therapeutics targeting the initial stages of HIV infection.^{[1][2]} This technical guide provides an in-depth analysis of Peptide T and its analogues, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation. The primary mechanism of Peptide T involves the blockade of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells.^{[1][4][5]} While initial enthusiasm for Peptide T has been tempered by mixed clinical trial results and the development of more potent antiretroviral agents, its story offers valuable insights into the complexities of HIV-1 entry and the challenges of peptide-based drug development.

Introduction: The Genesis of a Gp120-Derived Peptide Inhibitor

Peptide T, with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT), was identified through a database search for viral protein segments with homology to known neuropeptides.^{[5][6]} This approach was based on the hypothesis that viral envelope proteins might mimic endogenous ligands to interact with host cell receptors. Peptide T's sequence

shares homology with a region of the HIV-1 gp120 protein, the viral glycoprotein responsible for binding to the host cell CD4 receptor and a subsequent co-receptor, either CCR5 or CXCR4, to initiate viral entry.[3][5][7]

Initial research suggested that Peptide T might interfere with the binding of gp120 to the CD4 receptor. However, subsequent and more definitive studies revealed that its primary mode of action is as a selective antagonist of the CCR5 co-receptor.[4][5] This discovery was pivotal, as it highlighted the potential of targeting co-receptors to block HIV-1 infection. A more stable, protease-resistant analog, D-Ala1-Peptide T-amide (DAPTA), was developed for clinical investigation.[5]

Mechanism of Action: Blocking the CCR5 Co-Receptor

The entry of HIV-1 into a target cell is a multi-step process. First, the viral envelope protein gp120 binds to the CD4 receptor on the surface of immune cells such as T-helper cells and macrophages.[7] This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[7] The subsequent interaction with the co-receptor is essential for the fusion of the viral and cellular membranes, allowing the viral genetic material to enter the host cell.[7]

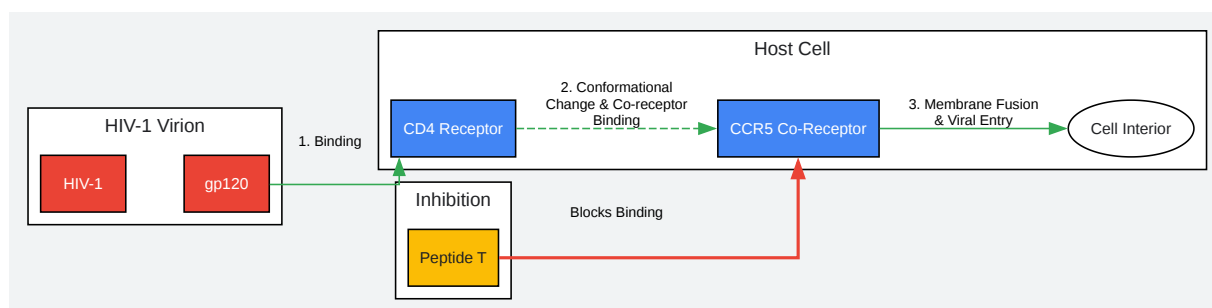
Peptide T and its analog DAPTA exert their antiviral effect by specifically targeting and blocking the CCR5 co-receptor.[4][5] By binding to CCR5, Peptide T competitively inhibits the interaction between the gp120-CD4 complex and the co-receptor, thereby preventing the final step of viral entry for R5-tropic HIV-1 strains.[4][8] This selectivity for CCR5 explains the early inconsistencies in in vitro antiviral studies, as Peptide T shows little to no inhibitory activity against X4-tropic HIV-1 strains that utilize the CXCR4 co-receptor.[4][5]

Signaling Pathways

The binding of chemokines to CCR5, a G protein-coupled receptor (GPCR), typically initiates a cascade of intracellular signaling events. This includes the activation of inhibitory G proteins (G α i), leading to a decrease in cyclic AMP (cAMP) levels and the modulation of downstream pathways that can influence cell migration (chemotaxis) and other cellular responses.[9][10] There is also evidence suggesting that under certain conditions, CCR5 can couple to Gq proteins, leading to an increase in intracellular calcium (Ca²⁺) concentration.[11] While the

binding of HIV-1 gp120 to CCR5 is necessary for viral entry, it is not definitively established that G protein-dependent signaling is required for the fusion process itself.[10] Peptide T, by acting as a CCR5 antagonist, is presumed to interfere with these signaling pathways, although its primary antiviral mechanism is the steric hindrance of gp120 binding.

Diagram of the HIV-1 Entry and Inhibition by Peptide T



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Caption: HIV-1 entry and its inhibition by Peptide T.

Quantitative Data

This section summarizes the key quantitative data from preclinical and clinical investigations of Peptide T and its analog, DAPTA.

Table 1: In Vitro Antiviral Activity of DAPTA

HIV-1 Strain	IC50 (nM)	Cell System	Reference
BaL (R5-tropic)	0.06	CCR5+ Cells	[4][8]
CM235 (R5-tropic)	0.32	CCR5+ Cells	[4][8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Trial of Intranasal Peptide T for HIV-Associated Cognitive Impairment

Parameter	Details	Reference
Study Design	3-site, double-blind, placebo-controlled trial	[12]
Dosage	2 mg Peptide T administered intranasally three times a day for 6 months	[12]
Primary Outcome	No statistically significant difference between Peptide T and placebo on the global neuropsychological (NP) change score.	[12]
Subgroup Analysis	- Improved performance in patients with more evident cognitive impairment (NP global deficit score ≥ 0.5) ($P = 0.02$).	[12]
	- Treatment effect suggested in patients with CD4+ cell counts > 200 cells/ μ L.	[12]

Table 3: Clinical Trial of Intranasal Peptide T for Painful Distal Neuropathy in AIDS

Parameter	Details	Reference
Study Design	Multicentered, double-blind, randomized, placebo-controlled study	[13]
Dosage	6 mg/day of intranasal Peptide T for 12 weeks	[13]
Primary Outcome	No significant difference in the change in pain scores between the Peptide T group (-0.24) and the placebo group (-0.39) ($p = 0.32$).	[13]
Conclusion	Intranasal Peptide T was found to be safe but ineffective in treating painful distal symmetrical polyneuropathy associated with AIDS.	[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Peptide T.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of Peptide T for the CCR5 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (K_i) of Peptide T for the CCR5 receptor.

Materials:

- Cell Membranes: Membrane preparations from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

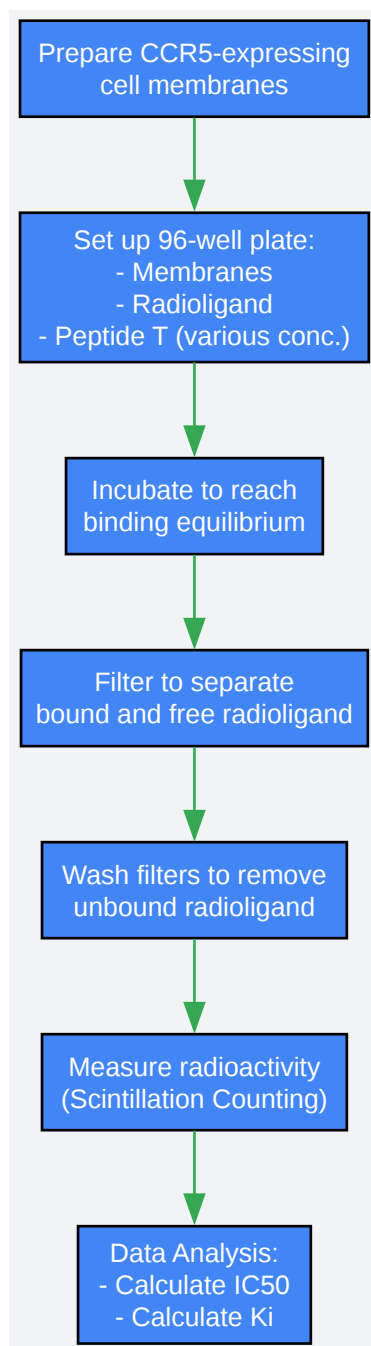
- Radioligand: A high-affinity radiolabeled CCR5 ligand, such as [125 I]-MIP-1 α or [3 H]-Maraviroc.
- Competitor: Unlabeled Peptide T at a range of concentrations.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl $_2$, 1 mM CaCl $_2$, 0.5% BSA, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethylenimine (PEI) to reduce non-specific binding.
- Scintillation Fluid and Counter.

Procedure:

- Membrane Preparation: Homogenize CCR5-expressing cells in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
- Assay Setup: In a 96-well plate, add the following to each well:
 - Cell membranes (a predetermined optimal protein concentration).
 - A fixed concentration of the radioligand (typically at or below its K $_d$ value).
 - Increasing concentrations of unlabeled Peptide T.
 - For total binding control, add assay buffer instead of Peptide T.
 - For non-specific binding control, add a high concentration of a known unlabeled CCR5 ligand.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of Peptide T by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Peptide T concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Competitive Radioligand Binding Assay Workflow



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Caption: Workflow for a competitive radioligand binding assay.

HIV-1 Entry Inhibition Assay (Pseudovirus-Based Luciferase Assay)

This assay measures the ability of Peptide T to inhibit the entry of HIV-1 into target cells using a safe and quantifiable system.

Objective: To determine the IC₅₀ of Peptide T for the inhibition of R5-tropic HIV-1 entry.

Materials:

- HIV-1 Env-pseudotyped Virus: Replication-defective HIV-1 particles carrying a luciferase reporter gene and expressing the envelope protein of an R5-tropic HIV-1 strain (e.g., BaL). These are produced by co-transfecting HEK293T cells with an Env-expression plasmid and an Env-deficient HIV-1 backbone plasmid containing the luciferase gene.[\[14\]](#)[\[15\]](#)
- Target Cells: A cell line that expresses CD4 and CCR5 and is susceptible to HIV-1 infection (e.g., TZM-bl cells, which contain a Tat-inducible luciferase reporter).
- Peptide T: A range of concentrations.
- Cell Culture Medium: e.g., DMEM supplemented with 10% FBS.
- Luciferase Assay Reagent.
- Luminometer.

Procedure:

- Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
- Virus and Compound Incubation: On the day of the experiment, pre-incubate the pseudovirus with serial dilutions of Peptide T for a set period (e.g., 1 hour at 37°C).
- Infection: Add the virus-Peptide T mixture to the target cells.
- Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry, expression of viral proteins, and activation of the luciferase reporter gene.
- Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

- **Measurement:** Measure the luminescence in each well using a luminometer. The light output is proportional to the level of viral entry.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of Peptide T relative to the control (virus only). Plot the percentage of inhibition against the logarithm of the Peptide T concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Monocyte Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of Peptide T to block the migration of monocytes towards a chemoattractant that signals through CCR5.

Objective: To evaluate the antagonistic effect of Peptide T on CCR5-mediated monocyte chemotaxis.

Materials:

- **Monocytes:** Freshly isolated human peripheral blood monocytes (PBMCs) or a monocyte-like cell line (e.g., THP-1).
- **Chemoattractant:** A CCR5 ligand such as MIP-1 β (CCL4) or RANTES (CCL5).
- **Peptide T:** A range of concentrations.
- **Boyden Chamber:** A two-chamber system separated by a microporous membrane (e.g., 5 μ m pore size).^{[3][16]}
- **Assay Medium:** Serum-free RPMI 1640.
- **Cell Stain:** e.g., Calcein-AM or Giemsa stain.
- **Microscope and Image Analysis Software.**

Procedure:

- **Assay Setup:**

- In the lower chamber of the Boyden apparatus, add the chemoattractant (e.g., MIP-1 β) in the assay medium. For a negative control, use assay medium alone.
- In the upper chamber, add the monocyte suspension in assay medium. For the experimental conditions, pre-incubate the monocytes with various concentrations of Peptide T before adding them to the upper chamber.
- Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 2-4 hours).
- Cell Staining and Quantification:
 - After incubation, remove the upper chamber.
 - Wipe the non-migrated cells from the upper surface of the membrane.
 - Fix and stain the migrated cells on the lower surface of the membrane.
 - Count the number of migrated cells in several microscopic fields.
- Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of Peptide T compared to the control (chemoattractant only). Plot the percentage of inhibition against the logarithm of the Peptide T concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

Peptide T holds a significant place in the history of HIV research as an early and rationally designed entry inhibitor. Its journey from a gp120-derived peptide to a CCR5 antagonist provided crucial proof-of-concept for targeting viral co-receptors. While clinical trials yielded mixed results, with some evidence of cognitive benefits in specific patient subgroups but a lack of efficacy in treating painful neuropathy, the development of Peptide T paved the way for a new class of antiretroviral drugs.

The challenges encountered with Peptide T, such as its peptide nature leading to potential stability and delivery issues, and its modest potency compared to later small-molecule inhibitors, are emblematic of the hurdles in peptide-based drug development. Nevertheless, the knowledge gained from studying Peptide T and its interaction with CCR5 has been invaluable.

Future research in this area may focus on developing more potent and bioavailable peptide or peptidomimetic CCR5 antagonists. The detailed understanding of the Peptide T-CCR5 interaction can inform the design of novel therapeutics not only for HIV but also for other conditions where CCR5 plays a pathological role, such as in inflammatory diseases and certain cancers. The legacy of Peptide T serves as a reminder of the importance of exploring diverse therapeutic strategies in the ongoing fight against HIV and other complex diseases.

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- To cite this document: BenchChem. [Peptide T: A Technical Guide to a Pioneer HIV-1 Entry Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679561#peptide-t-as-a-derivative-of-hiv-envelope-protein-gp120]

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